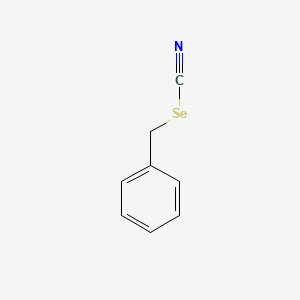

Benzyl selenocyanate

Vue d'ensemble

Description

Le sélénocyanate de benzyle est un composé organosélénié connu pour ses propriétés chimiopréventives et anticancéreuses potentielles. Il a été largement étudié pour sa capacité à inhiber le développement de différents types de cancer, en particulier dans les modèles animaux expérimentaux . Le composé est caractérisé par la présence d'un atome de sélénium lié à un groupe cyanure, ce qui en fait un composé unique et précieux dans la recherche scientifique.

Mécanisme D'action

Target of Action

Benzyl selenocyanate is a chemopreventive agent that targets various chemically induced tumors in animal models . It has been found to have a potent cytostatic activity against MCF-7 cancer cells .

Mode of Action

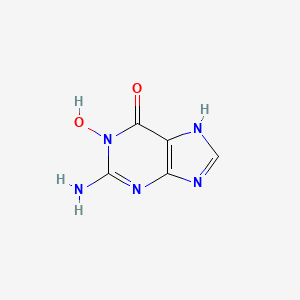

This compound interacts with its targets by inhibiting DNA (cytosine-5)-methyltransferase (Mtase), an enzyme involved in DNA methylation . This interaction results in changes in the methylation status of DNA, which can affect gene expression and cellular function .

Biochemical Pathways

It is known that this compound can affect very different cellular and metabolic targets . It is also known to be metabolized to other Reactive Selenium Species (RSeS), such as selenols, diselenides, and seleninic acids .

Pharmacokinetics

It is known that this compound exhibits low(er) cytotoxicity (ic 50 = 31 μm) and no mutagenicity against mammalian cells , suggesting that it may have favorable bioavailability and safety profiles.

Result of Action

The result of this compound’s action is the inhibition of tumor growth. It has been shown to have cytotoxic activity against colon carcinoma (HT-29) and MCF-7 cells . It also exhibits potent activity against multidrug-resistant MRSA strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been found to be active against a range of bacteria and fungi, even via the gas phase . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and the presence of other chemical species in the environment .

Analyse Biochimique

Biochemical Properties

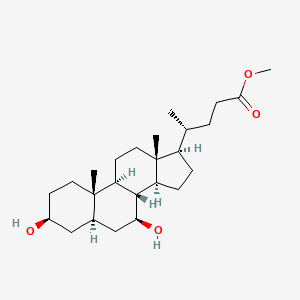

Benzyl selenocyanate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with selenoproteins such as glutathione peroxidases and thioredoxin reductases, which are involved in the elimination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These interactions highlight the compound’s potential as an antioxidant agent. Additionally, this compound has been found to inhibit enzymes like protein kinase C and thymidine kinase, which are involved in various cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to possess antiproliferative and cytotoxic activities, particularly against cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by modulating key cellular proteins such as Survivin, Bcl-2, and COX-2 . It also affects cellular migration and exhibits weak antioxidant activities .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to inhibit DNA cytosine methyltransferase, which plays a role in DNA methylation and gene expression . Additionally, it interacts with serum albumin, facilitating its transport in the bloodstream and enhancing its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can inhibit tumor formation in animal models over extended periods . Its stability and degradation products need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of tumor formation in various animal models . At higher doses, this compound has been shown to produce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidant defense and cancer prevention . Its interactions with selenoproteins and other enzymes underscore its role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation in specific tissues and its overall efficacy as a therapeutic agent.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with biomolecules and its overall biological activity.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le sélénocyanate de benzyle peut être synthétisé à partir de bromures ou de chlorures benzyliques en utilisant l'acétonitrile comme solvant. La réaction prend généralement 30 à 60 minutes et les produits peuvent être obtenus avec des rendements satisfaisants sans avoir besoin de chromatographie . La réaction générale est la suivante : [ \text{C}6\text{H}_5\text{CH}_2\text{Br} + \text{KSeCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCN} + \text{KBr} ]

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du sélénocyanate de benzyle ne soient pas largement documentées, les méthodes de synthèse en laboratoire peuvent être mises à l'échelle pour des fins industrielles. L'utilisation de l'acétonitrile comme solvant et la réaction avec les bromures ou chlorures benzyliques sont des étapes clés du processus.

Types de réactions :

Réactions de substitution : Le sélénocyanate de benzyle peut subir des réactions de substitution nucléophile, en particulier avec les nucléosides pour former des triesters de phosphoroselénolates.

Oxydation et réduction : Le composé peut participer à des réactions redox, qui sont cruciales pour ses propriétés chimiopréventives.

Réactifs et conditions courants :

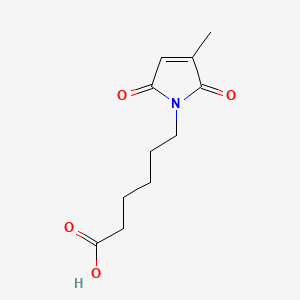

Réaction de Michaelis-Arbuzov : Cette réaction implique le sélénocyanate de benzyle et le H-phosphonate de thymidine en présence d'un agent silylant neutre et de 2,6-lutidine.

Agents oxydants : Différents agents oxydants peuvent être utilisés pour étudier le comportement redox du sélénocyanate de benzyle.

Principaux produits :

Triesters de phosphoroselénolates : Formés par la réaction de Michaelis-Arbuzov.

Dérivés oxydés : Produits de réactions redox impliquant le sélénocyanate de benzyle.

4. Applications de la recherche scientifique

Le sélénocyanate de benzyle a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour ses effets sur les processus cellulaires et l'activité enzymatique.

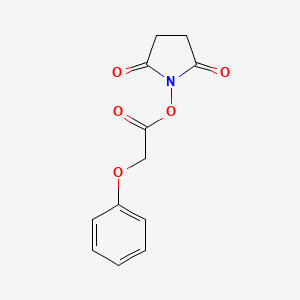

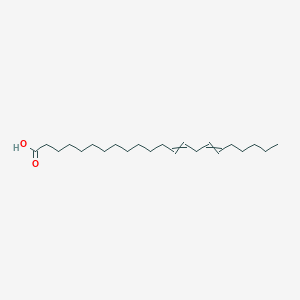

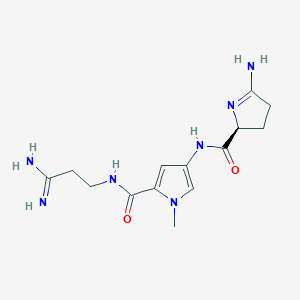

Médecine : Enquête sur son potentiel en tant qu'agent chimiopréventif et anticancéreux. {_svg_4}.

5. Mécanisme d'action

Le sélénocyanate de benzyle exerce ses effets par plusieurs mécanismes :

Induction enzymatique : Il induit l'activité des enzymes hépatiques, conduisant à une augmentation du métabolisme des carcinogènes tels que l'azoxymethane.

Inhibition de la méthylation de l'ADN : Le composé réduit la méthylation de l'ADN dans le foie et le côlon, ce qui est associé à ses propriétés chimiopréventives.

Modulation redox : Le sélénocyanate de benzyle affecte l'équilibre redox au sein des cellules, contribuant à son activité anticancéreuse.

Composés similaires :

Thiocyanate de benzyle : Un analogue sulfuré du sélénocyanate de benzyle, qui ne présente pas les mêmes propriétés chimiopréventives.

Sélénocyanate de p-xylène : Un autre composé contenant du sélénocyanate présentant des propriétés anticancéreuses similaires.

Sélénocyanate de méthoxybenzyle : Des variantes avec des groupes méthoxy qui ont montré une efficacité dans la prévention des tumeurs du côlon.

Unicité : Le sélénocyanate de benzyle est unique en raison de sa teneur en sélénium, qui lui confère des propriétés redox et des activités biologiques distinctes. Sa capacité à induire l'activité enzymatique et à inhiber la méthylation de l'ADN le distingue des autres composés similaires .

Applications De Recherche Scientifique

Benzylselenocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

Biology: Studied for its effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential as a chemopreventive and anticancer agent. .

Comparaison Avec Des Composés Similaires

Benzylthiocyanate: A sulfur analogue of benzylselenocyanate, which does not exhibit the same chemopreventive properties.

p-Xylene Selenocyanate: Another selenocyanate-containing compound with similar anticancer properties.

Methoxybenzyl Selenocyanate: Variants with methoxy groups that have shown effectiveness in preventing colon tumors.

Uniqueness: Benzylselenocyanate is unique due to its selenium content, which imparts distinct redox properties and biological activities. Its ability to induce enzyme activity and inhibit DNA methylation sets it apart from other similar compounds .

Propriétés

IUPAC Name |

benzyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKWDMOVMQKKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196924 | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-93-6 | |

| Record name | Benzyl selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl selenocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4671-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL SELENOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)